6-O-Methylarthothelin
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Overview
Description
6-O-Methylarthothelin is a member of xanthones.
Scientific Research Applications
Chemical Synthesis and Occurrence in Lichens
6-O-Methylarthothelin, along with its derivatives, has been synthesized and found to co-occur with other chemical compounds in certain lichen species. Specifically, this compound (2,4,5-trichloro-1,3-dihydroxy-6-methoxy-8-methyl-9H-xanthen-9-one) has been identified in a Dimelaena lichen, alongside compounds like norstictic acid, connorstictic acid, atranorin, and others (Elix & Bennett, 1990).
Role in Biological Systems
While direct research on this compound in biological systems is limited, the broader context of endothelin research offers insights into potential applications and functions. Endothelin-1, a related compound, has been found to play significant roles in various physiological processes and diseases:
Influence on Renal Cell Carcinoma : Endothelin-1 is involved in cell survival in renal cell carcinoma, suggesting potential therapeutic targeting of its receptors for treatment (Pflug et al., 2007).
Cardiovascular Applications : Endothelin receptor antagonists have shown promise in improving outcomes in conditions like idiopathic pulmonary arterial hypertension and systemic sclerosis-associated PAH (Johnson et al., 2012).
Vascular Tone Regulation : Endothelin contributes to superoxide production and vasoconstriction, impacting vascular tone. This is mediated through receptors like ETA and ETB (Loomis et al., 2005).
Therapeutic Applications in Hypertension and Cardiovascular Diseases : Clinical trials have demonstrated the effectiveness of endothelin receptor antagonists in treating diseases such as pulmonary hypertension, renal disease, and cancer (Barton & Yanagisawa, 2008).
Role in Neurological Diseases : Endothelin receptors have been implicated in neurological conditions, suggesting potential therapeutic avenues (Masaki, 2004).
Impact on Atherosclerosis : Research shows that endothelin ETA receptor blockade can restore NO-mediated endothelial function and inhibit atherosclerosis in specific models (Barton et al., 1998).
Influence on Blood Pressure Regulation : Studies on endothelin-receptor antagonists like bosentan in patients with essential hypertension highlight the role of endothelin in blood pressure regulation (Krum et al., 1998).
Properties
Molecular Formula |
C15H9Cl3O5 |
---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
2,4,5-trichloro-1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C15H9Cl3O5/c1-4-3-5(22-2)8(16)14-6(4)11(19)7-12(20)9(17)13(21)10(18)15(7)23-14/h3,20-21H,1-2H3 |
InChI Key |
SMLUHOHPDVBXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)Cl)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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